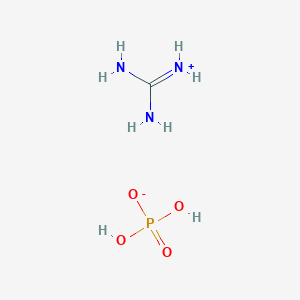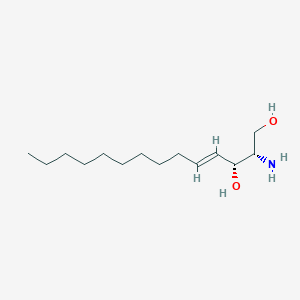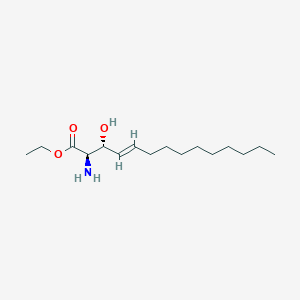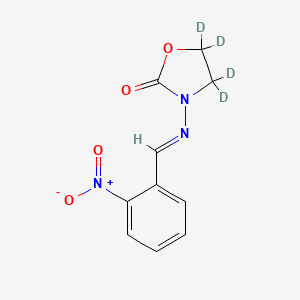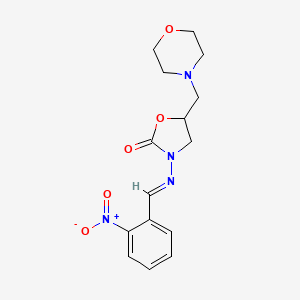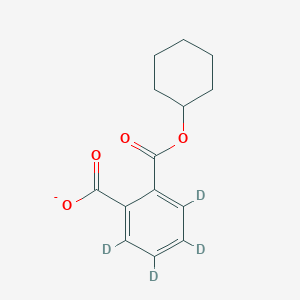
Monocyclohexyl Phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monocyclohexyl Phthalate-d4 is a deuterated phthalate ester, specifically a derivative of phthalic acid where one of the hydrogen atoms is replaced by a cyclohexyl group and four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Monocyclohexyl Phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an internal standard in NMR spectroscopy for the quantification and structural determination of organic compounds.
Biology: Employed in metabolic studies to trace the pathways of phthalate esters in biological systems.
Medicine: Investigated for its potential effects on human health, particularly in studies related to endocrine disruption and metabolic disorders.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a reference material in quality control processes.
Wirkmechanismus
Target of Action
Monocyclohexyl Phthalate-d4 is a biochemical used in proteomics research . .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It’s generally recommended to store the compound in a dry, cool place .
Biochemische Analyse
Biochemical Properties
Monocyclohexyl Phthalate-d4 has been observed to interact with various biomolecules, influencing biochemical reactions. For instance, it has been found to disrupt glucose and lipid metabolism in human hepatocytes and adipocytes
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human hepatocytes and adipocytes, it enhances lipid uptake and accumulation in a dose-responsive manner, along with upregulating genes involved in lipid biosynthesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It has been associated with disruptions in glucose and lipid homeostasis in human liver and adipose tissues, potentially involving the PPAR and adenosine monophosphate-activated protein kinase (AMPK) signaling pathways . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not well-defined.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monocyclohexyl Phthalate-d4 can be synthesized through the esterification of phthalic acid with cyclohexanol in the presence of a deuterium source. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The deuterium atoms are introduced through the use of deuterated reagents or solvents.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of phthalic acid and cyclohexanol into a reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Monocyclohexyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and cyclohexanone.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are conducted under basic or acidic conditions.
Major Products Formed:
Oxidation: Phthalic acid and cyclohexanone.
Reduction: Cyclohexyl alcohol and phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Monocyclohexyl Phthalate-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for NMR spectroscopy. Similar compounds include:
Monoethylhexyl Phthalate (MEHP): Another phthalate ester used in research, particularly in studies related to endocrine disruption.
Di-cyclohexyl Phthalate (DCHP): A related compound used as a plasticizer in various industrial applications.
Mono-n-butyl Phthalate (MBP): Commonly used in studies of phthalate metabolism and toxicity.
This compound stands out due to its deuterated nature, making it a valuable tool in analytical chemistry and research applications.
Eigenschaften
IUPAC Name |
2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1/i4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDKYLLIOLFQPO-DOGSKSIHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OC2CCCCC2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
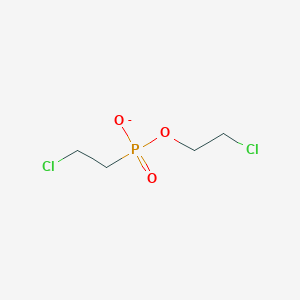
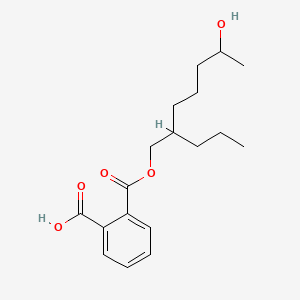
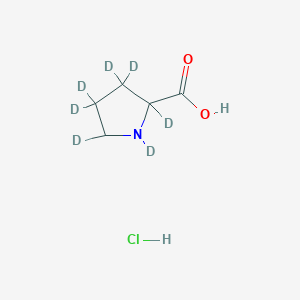
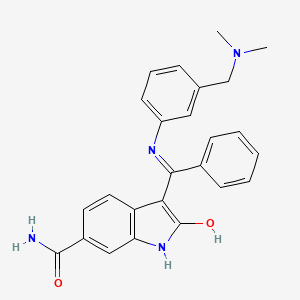

![2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride](/img/structure/B1141345.png)
